Unii-M58joz0T53

Catalog No.
S548772
CAS No.
947182-25-4
M.F
C28H27FIN3O6
M. Wt
647.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-M58joz0T53

CAS Number

947182-25-4

Product Name

Unii-M58joz0T53

IUPAC Name

(2S,3S)-2-[(4R)-4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide

Molecular Formula

C28H27FIN3O6

Molecular Weight

647.4 g/mol

InChI

InChI=1S/C28H27FIN3O6/c1-16(17-5-3-2-4-6-17)25(26(36)31-23-12-9-19(30)13-22(23)29)33-27(37)24(32-28(33)38)18-7-10-21(11-8-18)39-15-20(35)14-34/h2-13,16,20,24-25,34-35H,14-15H2,1H3,(H,31,36)(H,32,38)/t16-,20+,24+,25-/m0/s1

InChI Key

MEPDJWRMAAUPBM-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O

Solubility

Soluble in DMSO

Synonyms

2-(4-(4-(2,3-dihydroxy-propoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-N-(2-fluoro-4-iodo-phenyl)-3-phenylbutyramide, RO 5068760, RO-5068760, RO5068760

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OC[C@@H](CO)O

Description

The exact mass of the compound Unii-M58joz0T53 is 647.09286 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Unii-M58joz0T53 is a chemical compound that has garnered attention in various fields due to its unique properties and potential applications. While specific details about its molecular structure and classification are not widely available, compounds like Unii-M58joz0T53 typically belong to a class of organic or inorganic substances that may exhibit interesting chemical behaviors. The designation “Unii” indicates that this compound is cataloged in the Unique Ingredient Identifier database, which is used primarily for regulatory purposes in the United States, particularly in the context of pharmaceuticals and cosmetics.

Are characterized by the breaking and forming of bonds between atoms, leading to the transformation of reactants into products. For Unii-M58joz0T53, potential reactions could include:

  • Substitution Reactions: Where one atom or group in the compound is replaced by another.
  • Addition Reactions: Involving the addition of atoms or groups to the compound.
  • Elimination Reactions: Where elements are removed from the compound, often resulting in the formation of double bonds.

Understanding these reactions is crucial for determining its reactivity and stability under different conditions.

The biological activity of Unii-M58joz0T53 can be assessed through various studies that explore its effects on living organisms. Compounds similar to this may exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some compounds can inhibit the growth of bacteria or fungi.
  • Anticancer Activity: Certain structures may interact with cellular pathways to prevent cancer cell proliferation.
  • Enzyme Inhibition: Compounds can act as inhibitors for specific enzymes, affecting metabolic processes.

Research into its biological activity would require extensive pharmacological studies to ascertain its efficacy and safety in biological systems.

The synthesis of Unii-M58joz0T53 would likely involve several chemical methods, which can include:

  • Organic Synthesis: Utilizing traditional organic chemistry techniques such as condensation, hydrolysis, or oxidation-reduction reactions.
  • Green Chemistry Approaches: Employing environmentally friendly methods that minimize waste and use renewable resources.
  • Electrochemical Synthesis: Recent advancements indicate that using electricity can enhance certain

Unii-M58joz0T53 may find applications across various industries:

  • Pharmaceuticals: As a potential drug candidate or an intermediate in drug synthesis.
  • Cosmetics: Used as an ingredient for its beneficial properties on skin or hair.
  • Agriculture: Possible use as a pesticide or growth enhancer due to its biological activity.

The specific applications would depend on the detailed characterization and understanding of its properties.

Interaction studies involving Unii-M58joz0T53 would focus on how it interacts with other molecules, including:

  • Protein Binding Studies: Understanding how well it binds to proteins can indicate its bioavailability and therapeutic potential.
  • Metabolic Pathway Analysis: Investigating how it is metabolized within organisms can provide insights into its efficacy and safety.
  • Synergistic Effects: Exploring whether it enhances or diminishes the effects of other compounds when used in combination.

These studies are essential for evaluating its potential as a therapeutic agent.

Unii-M58joz0T53 may share similarities with other compounds based on structural features or biological activity. Here are some comparable compounds:

Compound NameStructure TypeBiological ActivityUnique Feature
Compound AOrganicAntimicrobialHigh selectivity against bacteria
Compound BInorganicAnticancerTargets specific cancer cell receptors
Compound CSyntheticEnzyme inhibitionPotent inhibitor for a specific enzyme

Uniqueness

The uniqueness of Unii-M58joz0T53 could lie in its specific molecular configuration, which might confer distinct properties not found in similar compounds. Further comparative studies would be necessary to elucidate these differences comprehensively.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Exact Mass

647.09286

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M58JOZ0T53

Dates

Modify: 2024-02-18
1: Su F, Bradley WD, Wang Q, Yang H, Xu L, Higgins B, Kolinsky K, Packman K, Kim MJ, Trunzer K, Lee RJ, Schostack K, Carter J, Albert T, Germer S, Rosinski J, Martin M, Simcox ME, Lestini B, Heimbrook D, Bollag G. Resistance to selective BRAF inhibition can be mediated by modest upstream pathway activation. Cancer Res. 2012 Feb 15;72(4):969-78. doi: 10.1158/0008-5472.CAN-11-1875. Epub 2011 Dec 28. PubMed PMID: 22205714.
2: Lee L, Niu H, Goelzer P, Rueger R, Deutsch J, Busse-Reid R, DeSchepper S, Blotner S, Barrett J, Weissgerber G, Peck R. The safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of RO5068760, an MEK inhibitor, in healthy volunteers: assessment of target suppression. J Clin Pharmacol. 2010 Dec;50(12):1397-405. doi: 10.1177/0091270010361254. Epub 2010 Apr 12. PubMed PMID: 20386016.
3: Daouti S, Higgins B, Kolinsky K, Packman K, Wang H, Rizzo C, Moliterni J, Huby N, Fotouhi N, Liu M, Goelzer P, Sandhu HK, Li JK, Railkar A, Heimbrook D, Niu H. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Mol Cancer Ther. 2010 Jan;9(1):134-44. doi: 10.1158/1535-7163.MCT-09-0601. Epub 2010 Jan 6. PubMed PMID: 20053779.

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